2-Methyl-6-pentafluoroethyl-5-trifluoromethylpyrimidine-4-carbonitrile
Overview
Description
2-Methyl-6-pentafluoroethyl-5-trifluoromethylpyrimidine-4-carbonitrile is a fluorinated pyrimidine derivative. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it highly electronegative and chemically stable. Fluorinated compounds are often used in pharmaceuticals, agrochemicals, and materials science due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-pentafluoroethyl-5-trifluoromethylpyrimidine-4-carbonitrile typically involves the introduction of fluorine atoms into the pyrimidine ring. One common method is the use of fluorinating agents such as Selectfluor® or Umemoto reagents. The reaction conditions often require a solvent like acetonitrile and a catalyst such as palladium or copper to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-pentafluoroethyl-5-trifluoromethylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions typically result in the replacement of a fluorine atom with the nucleophile.
Scientific Research Applications
2-Methyl-6-pentafluoroethyl-5-trifluoromethylpyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Mechanism of Action
The mechanism of action of 2-Methyl-6-pentafluoroethyl-5-trifluoromethylpyrimidine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. In the context of its anticancer properties, it acts as a tyrosine kinase inhibitor, binding to the ATP-binding site of the epidermal growth factor receptor (EGFR). This inhibits the phosphorylation of tyrosine residues, thereby blocking downstream signaling pathways that promote cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-pentafluoroethyl-5-trifluoromethylpyrimidine-4-amine
- 2-Methyl-6-pentafluoroethyl-5-trifluoromethylpyrimidine-4-carboxylic acid
Uniqueness
2-Methyl-6-pentafluoroethyl-5-trifluoromethylpyrimidine-4-carbonitrile is unique due to its high degree of fluorination, which imparts exceptional chemical stability and bioactivity. Compared to similar compounds, it has a distinct mechanism of action and a broader range of applications in scientific research and industry .
Properties
IUPAC Name |
2-methyl-6-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyrimidine-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F8N3/c1-3-19-4(2-18)5(8(12,13)14)6(20-3)7(10,11)9(15,16)17/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGUZNZAVMJLQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F8N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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